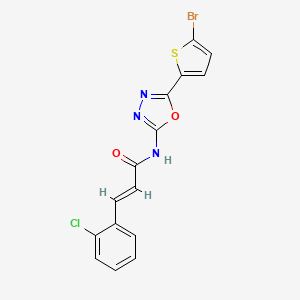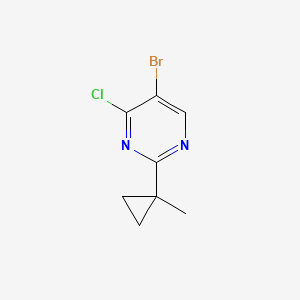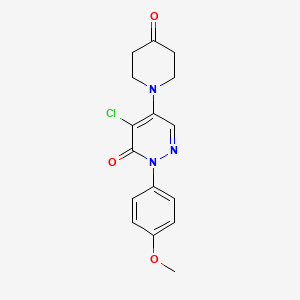
4-chloro-2-(4-methoxyphenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl isocyanate is an organic compound with the linear formula CH3OC6H4NCO . It is used as a building block in organic synthesis .
Physical and Chemical Properties This compound is a liquid at room temperature. It has a refractive index of 1.548 and a density of 1.151 g/mL at 25 °C. It boils at 106-110 °C/16 mmHg .
Applications De Recherche Scientifique
Pyridazinone Compounds in Scientific Research
Selective Cyclooxygenase Inhibitors
Pyridazinone derivatives, such as Vicinally disubstituted pyridazinones, have been identified as potent and selective COX-2 inhibitors. These compounds, exemplified by ABT-963, demonstrate significant selectivity for COX-2 over COX-1, improved aqueous solubility compared to celecoxib and rofecoxib, and possess high oral anti-inflammatory potency. Their application in the treatment of pain and inflammation associated with arthritis has been highlighted, showcasing their potential in the development of new therapeutic agents (Asif, 2016).
Antioxidant Properties of Chromones
Chromones and their derivatives, closely related to pyridazinones, have shown significant antioxidant properties, which are instrumental in neutralizing active oxygen and halting free radicals processes. These mechanisms play a crucial role in delaying or inhibiting cell impairment leading to various diseases. The structure-activity relationship suggests that specific functional groups on chromone nuclei are critical for their radical scavenging activity. This insight aids in the design of novel compounds with enhanced antioxidant and therapeutic potentials (Yadav et al., 2014).
Azolo[d]pyridazinones in Medicinal Chemistry
Azolo[d]pyridazinones are a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antidiabetic, antiasthmatic, anticancer, and antimicrobial activities. The scaffold's importance against targets like PDE, COX, and DPP-4 has been reviewed, highlighting its versatility and potential in drug development (Tan & Sari, 2020).
Synthesis of Pyridazine and Pyridazinone Analogues
The synthesis of pyridazinones and their diverse biological activities, particularly related to the cardiovascular system, has been a focus of research. Various synthesis methods, including the reaction of β-aroylpropionic acid derivatives with hydrazine derivatives, have been explored to produce new series of pyridazinones. These studies support the ongoing development of pyridazinones for therapeutic applications (Jakhmola et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)-5-(4-oxopiperidin-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-23-13-4-2-11(3-5-13)20-16(22)15(17)14(10-18-20)19-8-6-12(21)7-9-19/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUTZBRIWKYFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCC(=O)CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(4-methoxyphenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


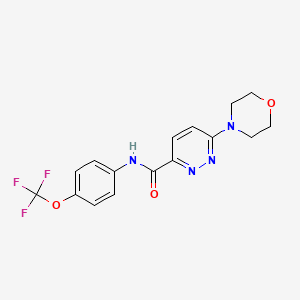
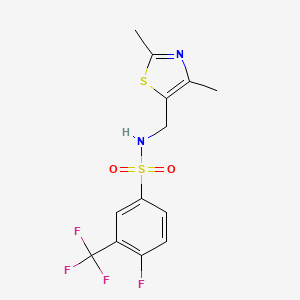

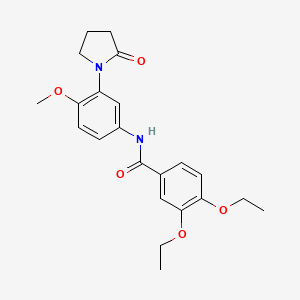
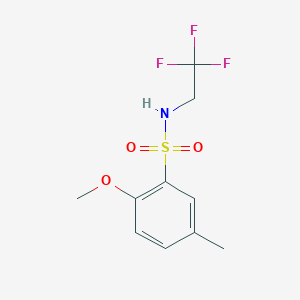
![1-(2,4-Dichlorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614855.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2614856.png)
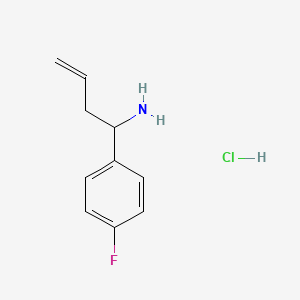

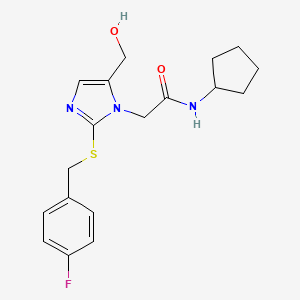
![4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2614862.png)
